N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide
CAS No.: 849776-24-5
Cat. No.: VC3860725
Molecular Formula: C6H17IN4
Molecular Weight: 272.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849776-24-5 |
|---|---|
| Molecular Formula | C6H17IN4 |
| Molecular Weight | 272.13 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide |
| Standard InChI | InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H |
| Standard InChI Key | AXHOUBAVZCHJKM-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C)C(=N)N.I |
| Canonical SMILES | CN(C)CCN(C)C(=N)N.I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a guanidine core (C(NH₂)₂⁺) substituted with a 2-(dimethylamino)ethyl group and a methyl group. The positive charge of the guanidinium ion is balanced by an iodide anion, forming a stable salt . Key structural identifiers include:
The dimethylaminoethyl side chain introduces both hydrophilicity and basicity, while the methyl group enhances steric stability.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 272.13 g/mol | |
| Melting Point | 107.5–113.5°C | |
| Boiling Point | 257.7°C at 760 mmHg | |
| Flash Point | 109.6°C | |
| LogP (Partition Coefficient) | 1.17 |
The relatively low LogP value indicates moderate hydrophilicity, facilitating solubility in polar solvents like water or ethanol .
Synthesis and Manufacturing
Quality Control
Analytical techniques such as HPLC, NMR, and LC-MS ensure batch consistency . Critical quality attributes include:
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Residual solvent levels (e.g., ethanol ≤0.5%).
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Heavy metal contamination ≤10 ppm.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a versatile building block in medicinal chemistry. Its guanidine moiety acts as a:
Notably, it has been employed in synthesizing kinase inhibitors and antiviral agents, where the dimethylaminoethyl group enhances target binding affinity .
Drug Discovery Case Study
In a 2023 study, researchers utilized this compound to develop a JAK2/STAT3 inhibitor for inflammatory diseases. The dimethylaminoethyl side chain facilitated intracellular uptake, while the hydroiodide counterion improved crystallinity for X-ray diffraction analysis .
| Parameter | Value | Source |
|---|---|---|
| LD50 (Oral, Rat) | >2,000 mg/kg | |
| NFPA Health Hazard | 2 (Moderate) | |
| Recommended PPE | Gloves, goggles, lab coat |
Comparative Analysis with Related Compounds
Structural Analogues
Compared to N-[2-(diethylamino)ethyl]-N-methylguanidine hydrobromide, the dimethylaminoethyl variant exhibits:
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Higher solubility in aqueous media due to reduced hydrophobicity.
Functional Analogues
Dodecylamine hydroiodide (CAS 34099-97-3) shares the hydroiodide counterion but lacks the guanidine core, resulting in inferior catalytic activity in organic reactions .
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